Product packaging for zinc(+2) cation carbonate(Cat. No.:CAS No. 10476-83-2)

zinc(+2) cation carbonate

Cat. No.: B1173336
CAS No.: 10476-83-2
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Description

Nomenclature and Mineralogical Forms of Zinc Carbonate

The compound with the chemical formula ZnCO3 is most commonly known as zinc carbonate. wikipedia.org It is composed of a zinc cation with a +2 charge and a carbonate anion. nanografi.com In its mineral form, it is known as smithsonite (B87515) . wikipedia.org Historically, there was confusion between smithsonite and hemimorphite (a zinc silicate), with the term "calamine" being used for both. wikipedia.orgnanografi.com This ambiguity was resolved in the early 19th century. wikipedia.org

Pure zinc carbonate is a white, odorless crystalline solid or powder. nih.govvedantu.com However, impurities can lead to a variety of colors in its mineral form, smithsonite. byjus.comgeologyscience.com For instance, the presence of copper can result in green or blue hues, while cobalt can impart pink or purple shades. gemstones.com Cadmium and iron can cause yellow and brown to reddish-brown colors, respectively. gemstones.com

Beyond the primary anhydrous form, zinc carbonate can also exist in a basic form, known as basic zinc carbonate or hydrozincite, with the formula Zn5(CO3)2(OH)6. wikipedia.orgwikipedia.org Other related minerals include aurichalcite, a carbonate mineral containing both zinc and copper, and rosasite, another copper-zinc carbonate hydroxide (B78521). wikipedia.orggeologyscience.com Spherocobaltite is the mineral form of cobalt(II) carbonate and is isostructural with zinc carbonate (smithsonite). wikipedia.org

Mineral NameChemical FormulaKey Characteristics
Smithsonite ZnCO3The primary mineral form of zinc carbonate. wikipedia.org
Hydrozincite Zn5(CO3)2(OH)6Also known as zinc bloom, it's a basic zinc carbonate. wikipedia.org
Aurichalcite (Zn,Cu)5(CO3)2(OH)6A zinc and copper carbonate mineral, often pale green to sky blue. wikipedia.org
Rosasite (Cu,Zn)2(CO3)(OH)2A copper and zinc carbonate hydroxide, typically blue to green. geologyscience.com
Spherocobaltite CoCO3The cobalt carbonate analogue of smithsonite. wikipedia.org

Historical Trajectory and Evolution of Research in Zinc Carbonate Chemistry

The history of zinc carbonate research is closely tied to the mineral smithsonite. It was English chemist and mineralogist James Smithson who first identified smithsonite as a distinct mineral in 1802. wikipedia.orgnanografi.com Prior to this, it was often confused with hemimorphite under the general term "calamine." nanografi.com In 1832, François Sulpice Beudant officially named the mineral "smithsonite" in honor of Smithson. wikipedia.org

Until the 1880s, smithsonite was a principal ore for zinc. britannica.com Early metallurgical processes focused on extracting zinc from this ore. britannica.com The development of analytical chemistry was crucial in distinguishing zinc carbonate from other zinc-containing minerals. nanografi.com

Modern research has expanded to various aspects of zinc carbonate. Studies now focus on its synthesis for industrial applications, its role as a precursor for other zinc compounds, and its properties at the nanoscale. vedantu.combisleyinternational.com For example, hydrothermal synthesis is a method used to produce high-purity zinc carbonate crystals. glochem.com The calcination of zinc carbonate to produce zinc oxide is a well-established and important industrial process. vedantu.com

Fundamental Scientific Significance of Zinc Carbonate Systems

Zinc carbonate holds fundamental scientific significance for several reasons. Structurally, it adopts the calcite crystal structure, where zinc ions are in an octahedral coordination environment and each carbonate ion is bonded to six zinc centers. wikipedia.orgpw.live This makes it a model system for studying the properties of trigonal carbonate minerals.

The study of smithsonite and its formation provides insights into the geochemical processes occurring in the oxidation zones of zinc ore deposits. wikipedia.org It is a secondary mineral, meaning it forms from the alteration of primary zinc minerals like sphalerite. britannica.com Its presence can be an indicator of nearby zinc deposits. mineralseducationcoalition.org

In materials science, zinc carbonate is investigated for its potential applications in various fields. It is used as a fire-proofing filler in plastics and rubber and as a pigment in paints and ceramics. nih.gov Its reaction with hydrogen sulfide (B99878) to form zinc sulfide is utilized in the oil and gas industry for drilling fluids. nanografi.combisleyinternational.com Furthermore, zinc carbonate serves as a precursor for the synthesis of other important zinc compounds, including zinc oxide nanoparticles. vedantu.com

Properties

CAS No.

10476-83-2

Molecular Formula

CO3Zn

Synonyms

zinc(+2) cation carbonate

Origin of Product

United States

Advanced Synthetic Methodologies and Process Engineering

Precipitation Techniques for Zinc Carbonate Synthesis

Precipitation from solution is a common and cost-effective method for producing zinc carbonate. This approach involves the reaction of a soluble zinc salt with a carbonate source in a liquid medium, leading to the formation of an insoluble precipitate. The precise control of reaction parameters is critical for obtaining the desired product characteristics.

Direct precipitation is a widely utilized method for synthesizing zinc carbonate. dynamicbiotech.com The process typically involves reacting an aqueous solution of a zinc salt, such as zinc sulfate (B86663) or zinc nitrate (B79036), with a solution containing carbonate ions, often from sodium carbonate or sodium bicarbonate. dynamicbiotech.comquora.com The resulting zinc carbonate, being insoluble in water, precipitates out of the solution. quora.comwikipedia.org

However, the synthesis of pure, anhydrous zinc carbonate (ZnCO₃) is sensitive to several key parameters. The formation of basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), is a common competing reaction. wikipedia.orgnih.gov Control over the final product phase is determined by factors including pH, CO₂ pressure, and temperature. nih.gov The formation of smithsonite (B87515) (ZnCO₃) is favored under conditions of acidic pH control, high CO₂ pressure, or low temperatures. nih.gov In contrast, standard temperature and atmospheric conditions typically yield hydrozincite. nih.gov The choice of precursors also plays a crucial role; for instance, reacting zinc nitrate hexahydrate with sodium bicarbonate can yield hydroxide-free ZnCO₃. nih.gov

The concentration of reactants and the rate of addition can also influence the particle size of the resulting zinc carbonate. researchgate.net Studies have shown that by controlling these variables, it is possible to synthesize nanoparticles with sizes ranging from approximately 15 nm to 70 nm. researchgate.net

ParameterEffect on ProductFavored ProductSource
pH Influences the formation of either anhydrous or basic zinc carbonate. Acidic conditions are critical for pure ZnCO₃.Smithsonite (ZnCO₃) at acidic pH. nih.gov nih.gov
CO₂ Pressure High partial pressure of CO₂ promotes the formation of anhydrous zinc carbonate.Smithsonite (ZnCO₃). nih.gov nih.gov
Temperature Lower temperatures favor the precipitation of anhydrous zinc carbonate. Warming can lead to the formation of basic zinc carbonate. wikipedia.orgnih.govSmithsonite (ZnCO₃) at low temperatures. nih.gov wikipedia.orgnih.gov
Precursors The choice of zinc salt and carbonate source significantly impacts the final product's composition.Smithsonite (ZnCO₃) using Zn(NO₃)₂·6H₂O and NaHCO₃. nih.gov nih.gov
Concentration Affects the particle size of the synthesized zinc carbonate.Nanoparticles of varying sizes. researchgate.net researchgate.net

Hydrothermal and solvothermal methods offer enhanced control over the crystallinity, size, and morphology of zinc carbonate particles by conducting the synthesis in a closed system at elevated temperatures and pressures.

Hydrothermal synthesis involves using water as the solvent. This technique has been successfully employed to prepare zinc carbonate hydroxide (B78521) (Zn₅(CO₃)₂(OH)₆) nanoparticles. researchgate.net For example, treating an aqueous solution of zinc acetate (B1210297) dihydrate and urea (B33335) at 120 °C yields spherical nanoparticles in the 20-40 nm size range. researchgate.net While this demonstrates control over the morphology of a basic zinc carbonate, achieving specific crystallographic forms of pure ZnCO₃ requires careful tuning of parameters like temperature, precursor concentration, and the use of additives. researchgate.netmdpi.com

Solvothermal synthesis is analogous to the hydrothermal route but utilizes non-aqueous solvents, such as diols (e.g., ethylene (B1197577) glycol). iaea.org This method has been used to produce zinc oxide nanoparticles from a basic zinc carbonate precursor, where the choice of diol was found to influence the final particle size. iaea.org The solvent's molecular structure and properties play a significant role in directing the morphology of the final product. iaea.org For instance, in the synthesis of zinc oxide from a basic zinc carbonate precursor, ethylene glycol was found to be the most suitable medium among several diols for yielding the smallest particles. iaea.org

The formation of zinc carbonate via precipitation is governed by the fundamental processes of nucleation and crystal growth. Nucleation is the initial formation of small, stable solid-phase clusters from a supersaturated solution, while crystal growth is the subsequent size increase of these nuclei.

The presence of zinc ions can significantly influence the precipitation kinetics of other carbonate minerals. For example, studies on calcium carbonate crystallization have shown that zinc ions can inhibit both the nucleation and growth stages. researchgate.netresearchgate.net Zinc ions can adsorb onto the active growth sites of calcium carbonate nuclei, which retards the precipitation rate. onepetro.org This suggests that zinc ions act as a nucleation inhibitor, increasing the induction time before precipitation begins. researchgate.netonepetro.org

Solid-State Reaction Pathways for Zinc Carbonate Fabrication

Solid-state synthesis offers an alternative, solvent-free approach to producing zinc carbonate. These methods often involve the direct reaction between solid precursors, driven by mechanical energy or thermal activation, and can be advantageous for producing nanocrystalline materials. nih.gov

Zinc carbonate can be synthesized at room temperature through solid-state metathesis (SSM) reactions, which involve a double exchange of ions between solid reactants. nih.govresearchgate.net This method can be remarkably rapid, with the formation of nanocrystalline zinc carbonate occurring in less than two minutes. nih.gov A typical procedure involves grinding two powdered precursors, such as zinc sulfate heptahydrate (ZnSO₄·7H₂O) and ammonium (B1175870) bicarbonate (NH₄HCO₃), together. researchgate.netcapes.gov.br The reaction is driven by thermodynamics and the formation of stable crystalline products. nih.gov

The waters of hydration in the precursor salts can play a crucial role in facilitating these ambient-temperature solid-state reactions. nih.gov The choice of precursors is also critical in determining the final product. For example, the reaction between Zn(NO₃)₂·6H₂O and NaHCO₃ yields hydroxide-free ZnCO₃, while other combinations might produce basic zinc carbonates. nih.gov This phase selectivity is attributed to the alkalinity of the hydrated precursor salts, which can influence the availability of carbon dioxide during the reaction. nih.gov This method provides a pathway to produce pure, nanocrystalline ZnCO₃ without the need for external heating or active pH control. nih.gov

Mechanochemical synthesis, a subset of solid-state reactions, utilizes mechanical force, such as ball milling, to induce chemical transformations. rsc.org This technique has been used to incorporate zinc carbonate into other materials, demonstrating the reactivity of ZnCO₃ in solid-state transformations. rsc.orgrsc.org

Zinc PrecursorCarbonate PrecursorResulting ProductSynthesis MethodSource
ZnSO₄·7H₂ONH₄HCO₃Nanocrystalline ZnCO₃Grinding at room temperature researchgate.netcapes.gov.br
Zn(NO₃)₂·6H₂ONaHCO₃Hydroxide-free ZnCO₃Solid-State Metathesis nih.gov
Zn(NO₃)₂·6H₂ONa₂CO₃Hydrozincite (Zn₅(CO₃)₂(OH)₆)Solid-State Metathesis nih.gov
ZnSO₄·7H₂ONa₂CO₃Hydrozincite (Zn₅(CO₃)₂(OH)₆)Solid-State Metathesis nih.gov
ZnCl₂Na₂CO₃Hydrozincite (Zn₅(CO₃)₂(OH)₆)Solid-State Metathesis nih.gov

The morphology and particle size of zinc carbonate produced via solid-state reactions can be further controlled by the use of templates and surfactants. These agents can direct the formation of the product by influencing the nucleation and growth processes.

In the room temperature solid-state synthesis of zinc carbonate from zinc sulfate heptahydrate and ammonium bicarbonate, surfactants have been used to obtain nanocrystalline products. researchgate.netcapes.gov.br The surfactant is thoroughly ground with the precursors, and after the reaction, soluble salts are washed away to yield pure nanocrystalline ZnCO₃ with a particle size of around 50 nm. capes.gov.br

Templates, such as polyethylene (B3416737) glycols (PEG-400), have also been employed in the solid-state synthesis of zinc carbonate and basic zinc carbonate. researchgate.net The presence and amount of the template, along with the mole ratio of the reactants, can influence the phase of the final product. researchgate.net The template mechanism guides the reaction synthesis, allowing for a degree of control over whether anhydrous zinc carbonate or a basic form is produced. researchgate.net

Bio-Inspired and Green Synthesis Approaches for Zinc Carbonate

The development of advanced synthetic methodologies for zinc(+2) cation carbonate, often in the form of basic zinc carbonate or hydrozincite, has increasingly focused on bio-inspired and green synthesis approaches. These methods offer environmentally friendly, cost-effective, and highly controllable routes to producing zinc carbonate with tailored properties. By mimicking natural biological processes and utilizing sustainable materials, researchers are engineering novel pathways for the synthesis of this inorganic compound.

Microbial-Induced Mineralization and CO2 Capture for Basic Zinc Carbonate Production

Microbial-induced carbonate precipitation (MICP) represents a promising bio-inspired strategy for the synthesis of basic zinc carbonate, which also serves as a method for carbon dioxide (CO2) capture and sequestration. nih.govmdpi.com This process leverages the metabolic activities of various microorganisms to create an alkaline environment and generate carbonate ions, which then react with available zinc ions to precipitate basic zinc carbonate.

A key enzyme in this process is carbonic anhydrase (CA), a zinc-containing metalloenzyme that catalyzes the rapid hydration of CO2 to bicarbonate (HCO3-). researchgate.netmdpi.comnih.govresearchgate.netnih.gov This reaction significantly increases the concentration of bicarbonate in the local environment. Under alkaline conditions, which can also be promoted by other microbial metabolic pathways such as urea hydrolysis, the bicarbonate is converted to carbonate ions (CO3^2-). researchgate.net These carbonate ions then react with zinc(+2) cations (Zn^2+) in the medium to form a precipitate of basic zinc carbonate.

Several bacterial species have been identified for their potential in this process. For instance, research has shown that engineered Bacillus subtilis expressing carbonic anhydrase from Bacillus megaterium can effectively sequester CO2 and convert it into carbonate minerals. nih.gov In one study, the induction of carbonic anhydrase in an engineered B. subtilis strain led to a significant decrease in CO2 concentration, from 3800 PPM to 820 PPM, with the subsequent formation of calcite and vaterite, demonstrating the principle that can be applied to zinc carbonate. nih.gov

Another approach involves the degradation of organic compounds by a consortium of microbes to produce the necessary reactants. For example, Bacillus subtilis and Saccharomyces sp. can enzymatically decompose glyphosate (B1671968) into products including carbon dioxide. Subsequently, Paenibacillus mucilaginosus can absorb and transform this CO2 into carbonate ions, which then mineralize zinc ions into basic zinc carbonate nanoparticles. researchgate.net This method highlights a dual-purpose environmental application: the degradation of a pollutant and the synthesis of a valuable nanomaterial.

The table below summarizes the roles of different microorganisms and their enzymatic contributions to the production of basic zinc carbonate.

Microorganism/EnzymeRole in SynthesisProcessReference
Bacillus megateriumSource of Carbonic AnhydraseProduces a highly efficient enzyme for CO2 hydration. nih.gov
Engineered Bacillus subtilisWhole-cell CatalystExpresses carbonic anhydrase to sequester CO2 and induce carbonate precipitation. nih.gov
Paenibacillus mucilaginosusCarbonate ProductionTransforms microbially generated CO2 into carbonate ions for mineralization. researchgate.net
Carbonic Anhydrase (CA)CatalysisAccelerates the hydration of CO2 to bicarbonate, a crucial step for carbonate formation. researchgate.netmdpi.comresearchgate.net

This microbial-induced mineralization process is considered a green and environmentally friendly method due to its low cost, simple operation, and reliance on natural biological pathways. researchgate.net It presents a viable route for CO2 utilization and the sustainable production of zinc carbonate materials.

Biomineralization-Inspired Hybrid Material Synthesis

Drawing inspiration from natural biomineralization processes, where organisms create highly structured organic-inorganic composite materials like shells and bones, researchers have developed methods to synthesize zinc carbonate-based hybrid materials. mdpi.commdpi.com This approach utilizes organic polymer templates to control the crystallization and morphology of zinc hydroxide carbonate, a common form of basic zinc carbonate. researchgate.netelsevierpure.com

The synthesis typically involves the use of polymer-stabilized amorphous precursors. In this method, the interaction between acidic polymers and zinc ions temporarily inhibits crystallization in the solution. This allows for the formation of a stable amorphous zinc carbonate phase. These amorphous precursors can then infiltrate an insoluble polymer matrix where crystallization is induced in a controlled manner. researchgate.net The polymer template guides the growth of the inorganic crystals, leading to the formation of highly organized hybrid thin films. researchgate.netelsevierpure.com

A variety of natural and synthetic polymers have been successfully employed as templates for the synthesis of these hybrid materials.

β-Chitin: This abundant natural biopolymer has been used as a template to grow thin-film crystals of zinc hydroxide carbonate. The resulting hybrids exhibit specific crystallographic morphologies dictated by the chitin (B13524) substrate. researchgate.net

Poly(vinyl alcohol) (PVA): PVA can act as a template that imparts a specific crystallographic orientation to the zinc hydroxide carbonate crystals. researchgate.net

Poly(acrylic acid) (PAA): This acidic polymer is used to stabilize the amorphous precursor phase, preventing premature crystallization in solution. mdpi.com

These biomineralization-inspired hybrid materials often serve as precursors for other functional materials. For instance, the zinc hydroxide carbonate/polymer thin-film hybrids can be converted into zinc oxide (ZnO) thin films through thermal decomposition. researchgate.netelsevierpure.comsemanticscholar.org The resulting ZnO films often retain the morphology and preferential crystallographic orientation of the original hybrid template, which is beneficial for applications such as photocatalysis. researchgate.net

The table below details some of the polymer templates used and the resulting characteristics of the zinc carbonate hybrid materials.

Polymer TemplateRole in SynthesisCharacteristics of Hybrid MaterialReference
β-ChitinDirects crystal growthForms thin-film hybrids with specific crystallographic morphology. researchgate.net
Poly(vinyl alcohol) (PVA)Provides crystallographic orientationLeads to oriented growth of zinc hydroxide carbonate crystals. researchgate.net
Poly(acrylic acid) (PAA)Stabilizes amorphous precursorPrevents uncontrolled precipitation in solution, enabling templated growth. mdpi.com

This biomineralization-inspired approach is valued for its simplicity, low energy consumption, and ability to produce highly structured inorganic-organic hybrid materials. researchgate.net

Environmentally Conscious Synthesis Parameters and Their Optimization

Green synthesis has emerged as a vital field in nanotechnology, focusing on the use of environmentally benign materials and processes for the production of nanoparticles. ijmdrr.com For zinc carbonate, this often involves the use of plant extracts as reducing and capping agents, replacing conventional chemical methods that can be costly and produce hazardous waste. ijmdrr.com The optimization of synthesis parameters is crucial for controlling the size, morphology, and properties of the resulting nanoparticles. researchgate.netnih.gov

Several key parameters influence the outcome of the green synthesis of zinc carbonate and its derivatives.

pH: The pH of the reaction medium is a critical factor that affects the hydrolysis of zinc salts and the nature of the phytochemicals involved in the synthesis. nih.govresearchgate.netjst.go.jp Studies on the synthesis of zinc oxide nanoparticles, a common product from the calcination of zinc carbonate, have shown that alkaline pH values often favor the formation of nanoparticles. nih.gov For example, in one study, a pH of 7 was found to be optimal for producing ZnO nanoparticles with a high concentration and absorbance. thepharmajournal.com Another study noted that at pH 9, the synthesis of ZnO nanoparticles was faster and the formation was more pronounced compared to pH 5. nih.gov

Temperature: Reaction temperature plays a significant role in the kinetics of nanoparticle formation and can influence their size and crystallinity. researchgate.netnih.govrsc.org For instance, in a study using Lantana camara leaf extract, a temperature of 40°C was identified as the optimal condition for the synthesis of ZnO nanoparticles. thepharmajournal.com However, the effect of temperature can vary depending on the specific plant extract and precursors used.

Precursor Type and Concentration: The choice of zinc salt (e.g., zinc nitrate, zinc acetate, zinc chloride) can significantly impact the characteristics of the synthesized nanoparticles. researchgate.netnepalbiotech.orgmdpi.comelsevierpure.com A comparative study on the synthesis of ZnO using Cladophora glomerata extract found that zinc acetate produced highly crystalline nanoparticles with a stable, quasi-spherical morphology, whereas zinc chloride resulted in particles with diminished crystallinity and a greater tendency for aggregation. mdpi.com The concentration of the precursor also plays a role, with optimal concentrations leading to smaller and more uniform nanoparticles.

Reaction Time: The duration of the reaction influences the completion of the nanoparticle formation and their subsequent growth. An optimal reaction time ensures a high yield of nanoparticles with the desired characteristics. A study on the green synthesis of ZnO nanoparticles identified 4 hours as the optimal synthesis time. thepharmajournal.com

Response Surface Methodology (RSM) is a statistical tool frequently employed to optimize these synthesis parameters. researchgate.netnih.govhealthbiotechpharm.orgmdpi.com RSM allows for the evaluation of the combined effects of multiple variables, leading to the identification of the optimal conditions for producing nanoparticles with specific properties, such as a desired size or yield. nih.gov

The following table provides examples of optimized parameters from various green synthesis studies for zinc-based nanoparticles, which are often derived from a zinc carbonate precursor.

ParameterOptimized ValuePlant Extract/MethodEffectReference
pH7Lantana camara leaf extractResulted in high concentration and absorbance of ZnO-NPs. thepharmajournal.com
Temperature40°CLantana camara leaf extractIdentified as the best condition for ZnO-NP synthesis. thepharmajournal.com
PrecursorZinc nitrate heptahydrateLantana camara leaf extractFound to be the most suitable precursor for high yield. thepharmajournal.com
PrecursorZinc acetateCladophora glomerata extractProduced highly crystalline, stable, quasi-spherical ZnO nanoparticles. mdpi.com
Reaction Time4 hoursLantana camara leaf extractDetermined to be the optimal duration for synthesis. thepharmajournal.com

By carefully controlling these environmentally conscious synthesis parameters, it is possible to produce zinc carbonate and its derivatives with tailored properties in a sustainable and efficient manner.

Advanced Structural and Morphological Characterization

Crystallographic Investigations of Zinc Carbonate Polymorphs

Crystallographic studies are fundamental to understanding the arrangement of atoms within zinc carbonate and its related phases. These investigations reveal the distinct crystal structures of its polymorphs, from the simple anhydrous form to more complex basic carbonates.

Anhydrous zinc carbonate, known in its mineral form as smithsonite (B87515), belongs to the trigonal crystal system. mineralexpert.org It is a member of the calcite group of minerals, sharing a similar crystal structure. mineralexpert.orgwikipedia.org The structure of ZnCO3 is characterized by rhombohedral symmetry. mineralexpert.orgmindat.org Specifically, it crystallizes in the R-3c space group. researchgate.netresearchgate.netnih.gov

In this structure, the zinc atom is in an octahedral coordination, bonded to six oxygen atoms from six different carbonate groups. wikipedia.orggeeksforgeeks.org Each carbonate ion, in turn, is bonded to six zinc centers, resulting in three-coordinate oxygen atoms. wikipedia.orggeeksforgeeks.org This arrangement is analogous to the crystal structure of calcium carbonate (calcite). wikipedia.org While smithsonite can form distinct rhombohedral crystals, it more commonly occurs in botryoidal, stalactitic, or massive forms. mineralexpert.orggeologyscience.comgeologyin.com

Crystallographic Data for Anhydrous Zinc Carbonate (Smithsonite)
ParameterValueSource
Crystal SystemTrigonal mineralexpert.orggeologyscience.com
Space GroupR-3c researchgate.netnih.gov
Lattice Parametersa = 4.6463(3) Å, c = 15.0015(11) Å researchgate.net
Coordination EnvironmentZinc: Octahedral wikipedia.orggeeksforgeeks.org

Basic zinc carbonates are more complex structures that incorporate hydroxide (B78521) (OH-) ions. The most well-characterized of these is hydrozincite, with the chemical formula Zn5(CO3)2(OH)6. iucr.orgarizona.eduwikipedia.org Unlike the rhombohedral symmetry of its anhydrous counterpart, hydrozincite crystallizes in the monoclinic system, belonging to the C2/m space group. iucr.orgwikipedia.org

The crystal structure of hydrozincite is notably complex, featuring zinc atoms in two distinct coordination environments: octahedral and tetrahedral, in a 3:2 ratio. iucr.org The octahedrally coordinated zinc atoms form sheets with vacancies. iucr.org Zinc atoms in tetrahedral coordination are located above and below these vacancies. iucr.org These complex sheets are oriented parallel to the (100) plane and are linked together by the carbonate (CO3) groups. iucr.org The carbonate groups are positioned perpendicular to these sheets, holding them together. iucr.org

Crystallographic Data for Hydrozincite (Zn5(CO3)2(OH)6)
ParameterValueSource
Crystal SystemMonoclinic iucr.orgarizona.eduwikipedia.org
Space GroupC2/m iucr.orgwikipedia.org
Lattice Parametersa = 13.62 Å, b = 6.30 Å, c = 5.42 Å, β = 95° 50' iucr.org
Coordination EnvironmentsZinc: Octahedral and Tetrahedral (3:2 ratio) iucr.org

In-situ X-ray diffraction (XRD) is a powerful technique for studying the real-time structural changes and phase transformations of zinc carbonate compounds during their synthesis and subsequent reactions. mpg.descispace.comuts.edu.au These studies provide critical insights into the mechanisms of formation, revealing the evolution from amorphous precursors to crystalline phases. mpg.de

For example, during the preparation of copper-zinc catalysts, in-situ energy-dispersive XRD (EDXRD) has been used to monitor the aging process of mixed Cu,Zn hydroxide carbonate precursors. mpg.de These studies show that crystalline zincian malachite can form from an amorphous starting material. mpg.de In some reaction pathways, a transient zinc-storage phase, such as sodium zinc carbonate (Na2Zn3(CO3)4·3H2O), crystallizes alongside a copper-rich malachite phase before redissolving to allow for the enrichment of zinc into the final malachite structure. mpg.de

Similarly, in-situ synchrotron XRD has been employed to observe the thermal decomposition of hydrozincite (Zn5(CO3)2(OH)6) to form nanocrystalline zinc oxide (ZnO). scispace.comuts.edu.au These experiments can track the disappearance of hydrozincite diffraction peaks and the emergence of ZnO peaks, revealing that the decomposition occurs in a single step at around 240-270°C. scispace.comnih.govresearchgate.net Such studies are crucial for understanding how synthesis and processing conditions influence the final product's crystallinity and morphology. whiterose.ac.uk

Spectroscopic Analysis of Chemical Bonding and Functional Groups

Spectroscopic techniques provide detailed information about the chemical bonds and functional groups present in zinc carbonate compounds, complementing the structural data obtained from crystallographic methods.

Fourier Transform Infrared (FTIR) spectroscopy is highly effective for identifying the characteristic vibrations of the carbonate (CO3^2-) and hydroxyl (OH-) functional groups within zinc carbonate structures. nih.govnih.gov The analysis of infrared spectra allows for the differentiation between anhydrous zinc carbonate and its basic forms, such as hydrozincite. researchgate.net

In the spectrum of hydrozincite, distinct peaks are observed that correspond to the vibrations of its constituent groups. geoscienceworld.org The antisymmetric stretching (ν3) of the C-O bond in the carbonate group typically appears as multiple peaks in the 1380-1520 cm⁻¹ region. geoscienceworld.org The symmetric stretching (ν1) of the carbonate group is assigned to a peak around 1050 cm⁻¹. geoscienceworld.org Bands corresponding to the bending modes of the carbonate group (ν2 and ν4) are also observed. researchgate.net

Crucially, the presence of hydroxyl groups in basic zinc carbonates like hydrozincite gives rise to characteristic bands that are absent in anhydrous smithsonite. researchgate.net The O-H stretching vibrations are observed as a complex pattern of bands in the region of 3200-3400 cm⁻¹. iucr.orggeoscienceworld.org For instance, hydrozincite spectra show three main peaks at approximately 3234, 3303, and 3363 cm⁻¹ attributed to the stretching of structural OH groups. geoscienceworld.org Additionally, a band around 949-951 cm⁻¹ is attributed to hydroxide vibrations. researchgate.netirdg.org

Characteristic FTIR Absorption Bands for Zinc Carbonate Phases
Vibrational ModeApproximate Wavenumber (cm⁻¹)CompoundSource
O-H Stretching3234, 3303, 3363Hydrozincite geoscienceworld.org
CO₃²⁻ Antisymmetric Stretching (ν₃)1545, 1367Hydrozincite scispace.com
CO₃²⁻ Antisymmetric Stretching (ν₃)1378Smithsonite researchgate.net
CO₃²⁻ Symmetric Stretching (ν₁)1078Smithsonite researchgate.net
CO₃²⁻ Symmetric Stretching (ν₁)1050-1062Hydrozincite geoscienceworld.orgscispace.com
O-H Bending/Deformation949Hydrozincite researchgate.net
CO₃²⁻ Bending (ν₂)841Smithsonite researchgate.net
CO₃²⁻ Bending (ν₄)742Smithsonite researchgate.net
CO₃²⁻ Bending (ν₄)703, 728Hydrozincite scispace.com

Raman spectroscopy is a complementary vibrational technique that provides information on lattice and molecular vibrations, and it is particularly useful for distinguishing between different zinc carbonate polymorphs. scispace.com The Raman spectrum of synthetic smithsonite (ZnCO3) is relatively simple, characterized by an intense, sharp band around 1092 cm⁻¹, which is assigned to the symmetric stretching vibration (ν1) of the carbonate group. researchgate.netsshade.eu Other prominent bands for smithsonite include the antisymmetric stretching mode (ν3) near 1408 cm⁻¹ and the in-phase bending mode (ν4) at 730 cm⁻¹. researchgate.netsshade.eu Lattice modes, involving the vibration of the ZnO6 octahedron, are observed at lower frequencies, such as an intense band at 304 cm⁻¹. sshade.eu

In contrast, the Raman spectrum of hydrozincite is more complex due to its lower symmetry (C2v or Cs) compared to smithsonite. researchgate.net This reduction in symmetry results in the appearance of multiple bands for vibrational modes that are singular in smithsonite. researchgate.net For instance, the ν3 antisymmetric stretching mode in hydrozincite splits into several bands, observed around 1545, 1532, and 1380 cm⁻¹. researchgate.net The ν4 bending mode also shows multiple bands. sshade.eu The most intense band in the hydrozincite spectrum is typically the ν1 symmetric stretching mode of the carbonate group, found at approximately 1062 cm⁻¹. scispace.comresearchgate.net The presence of hydroxyl groups is indicated by a band near 980 cm⁻¹ attributed to the δ OH deformation mode. researchgate.net

Key Raman Shifts for Zinc Carbonate Polymorphs
Approximate Wavenumber (cm⁻¹)AssignmentCompoundSource
1545, 1532, 1380CO₃²⁻ Antisymmetric Stretching (ν₃)Hydrozincite researchgate.net
1405-1409CO₃²⁻ Antisymmetric Stretching (ν₃)Smithsonite sshade.eu
1092CO₃²⁻ Symmetric Stretching (ν₁)Smithsonite researchgate.netsshade.eu
1062CO₃²⁻ Symmetric Stretching (ν₁)Hydrozincite scispace.comresearchgate.net
980δ OH DeformationHydrozincite researchgate.net
730CO₃²⁻ In-phase Bending (ν₄)Smithsonite sshade.eu
733, 707, 636CO₃²⁻ In-phase Bending (ν₄)Hydrozincite sshade.eu
304ZnO Symmetric Stretching (Lattice Mode)Smithsonite sshade.eu

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the analysis of zinc(+2) cation carbonate (ZnCO₃), XPS provides critical insights into the purity of the sample, the oxidation state of the zinc cation, and the chemical environment of the carbonate group.

When a sample of zinc carbonate is irradiated with a beam of X-rays, core-level electrons are ejected from the atoms. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its oxidation state.

For this compound, the XPS survey spectrum would primarily show peaks corresponding to zinc (Zn), carbon (C), and oxygen (O). High-resolution spectra of the Zn 2p, C 1s, and O 1s regions are then acquired to determine the chemical states.

The Zn 2p spectrum for ZnCO₃ typically shows two main peaks, Zn 2p³/² and Zn 2p¹/², due to spin-orbit splitting. The binding energy of the Zn 2p³/² peak is a key indicator of the +2 oxidation state of zinc. This peak is generally observed in the range of 1021-1023 eV. thermofisher.com The precise position can help distinguish zinc carbonate from other zinc compounds like zinc oxide or zinc hydroxide.

The C 1s spectrum is crucial for identifying the carbonate group. The carbonate (CO₃²⁻) peak is expected at a higher binding energy compared to adventitious carbon (C-C, C-H bonds from surface contamination), typically around 289.0-290.6 eV. researchgate.net The presence of a sharp, single peak in this region is indicative of a pure carbonate environment.

The O 1s spectrum in metal carbonates can be complex. For zinc carbonate, the main peak associated with the carbonate anion (C-O) is expected. However, the O 1s spectrum of zinc-containing compounds can show multiple features. For instance, ZnO often exhibits an unusual O 1s spectrum with two peaks, which may indicate the presence of Zn(OH)₂ or ZnCO₃. thermofisher.com In smithsonite, a mineral form of zinc carbonate, the O 1s peak can be deconvoluted into components representing zinc carbonate (around 532.40 eV) and zinc hydroxide (around 531.75 eV), which may be present on the surface. researchgate.net

Below is a table summarizing typical binding energy values for this compound obtained from XPS analysis.

Element Core Level Typical Binding Energy (eV) Inferred Chemical State
ZincZn 2p³/²~1022.0 - 1023.0Zn²⁺ in carbonate lattice
CarbonC 1s~289.0 - 290.6Carbonate (CO₃²⁻)
OxygenO 1s~531.5 - 532.5Carbonate (CO₃²⁻)

Note: Binding energy values can vary slightly depending on the instrument calibration, sample preparation, and the specific crystalline form of the zinc carbonate.

Microscopic and Nanoscopic Characterization of Morphology and Size

Scanning Electron Microscopy (SEM) for Particle Morphology and Agglomeration

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, size, and agglomeration state of particulate materials at the micro- and nanoscale. In the study of this compound, SEM analysis reveals the three-dimensional appearance of the particles, providing valuable information about their synthesis and processing.

SEM images of synthetic zinc carbonate often show that the primary particles have a tendency to form larger aggregates. The appearance of pure zinc carbonate particles can be as large, agglomerated structures, which is attributed to the inherent cohesiveness and sticky bonding between the individual particles. researchgate.net However, when zinc carbonate is subjected to certain processing methods, these large agglomerates can be broken down, resulting in particles that are smaller and more separated from one another. researchgate.net

The morphology of zinc carbonate can also be influenced by the synthesis method. For instance, zinc hydroxy-carbonates, which are closely related precursors, can form spherical particles with sizes ranging from 5 to 20 nm. researchgate.net These nanoparticles exhibit a strong tendency to organize into larger, secondary structures such as layered or spongy aggregates. researchgate.net The morphology of zinc carbonate precursors is important as they are often used for the synthesis of zinc oxide nanoparticles through thermal decomposition. researchgate.net

The table below summarizes the morphological characteristics of this compound as observed by SEM.

Morphological Feature Description Typical Size Range
Primary Particles Can be spherical or irregular in shape.Nanometer to micrometer scale
Agglomeration High tendency to form large, tough aggregates due to interparticle bonding. researchgate.netMicrometer to millimeter scale
Secondary Structures In related hydroxy-carbonates, nanoparticles can form layered or spongy aggregates. researchgate.netMicrometer scale
Processed Particles Processing can lead to deagglomeration, resulting in smaller, more dispersed particles. researchgate.netNanometer to micrometer scale

Transmission Electron Microscopy (TEM) for Nanocrystal Structure and Defects

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure, crystallinity, and defects of materials at the nanoscale. For this compound, TEM can be used to examine the size and shape of individual nanocrystals, identify crystal lattice fringes, and observe any structural imperfections.

While much of the TEM analysis in the literature focuses on zinc oxide nanoparticles derived from zinc carbonate precursors, the principles apply to the characterization of zinc carbonate itself. researchgate.net TEM analysis of zinc carbonate nanoparticles would involve dispersing the sample on a thin carbon film supported by a copper grid. The electron beam passes through the sample, forming an image that reveals details about the particle's internal structure.

High-resolution TEM (HR-TEM) can visualize the atomic lattice of the crystalline material. For zinc carbonate, which typically crystallizes in the rhombohedral system (smithsonite), HR-TEM could confirm the crystalline nature and orientation of the nanoparticles. The spacing between the observed lattice fringes can be measured and compared to known crystallographic data for ZnCO₃ to confirm the phase.

Furthermore, TEM is instrumental in identifying crystallographic defects such as dislocations, stacking faults, or grain boundaries within the nanocrystals. These defects can influence the material's physical and chemical properties. Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis provide further information about the crystal structure. For a crystalline material like zinc carbonate, the SAED pattern would consist of a set of sharp, concentric rings or spots, confirming its polycrystalline or single-crystal nature, respectively.

Structural Feature Information Provided by TEM
Nanocrystal Size & Shape Precise measurement of the dimensions and morphology of individual zinc carbonate nanocrystals.
Crystallinity High-resolution imaging of lattice fringes confirms the crystalline nature of the material. SAED patterns differentiate between crystalline and amorphous structures.
Crystal Structure The spacing of lattice fringes and the geometry of SAED patterns can be used to identify the specific crystal structure of zinc carbonate (e.g., rhombohedral smithsonite).
Defects Direct visualization of internal structural imperfections such as dislocations, grain boundaries, and other lattice defects.

Atomic Force Microscopy (AFM) for Surface Topography and Growth Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. azooptics.com Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in various modes, making it suitable for characterizing the surface of materials like this compound at the nanometer scale. spectraresearch.com

In the context of zinc carbonate, AFM is particularly useful for analyzing thin films or coatings. It can quantitatively measure surface roughness and visualize nanoscale features such as grains, pits, and growth steps. oxinst.com The AFM tip, attached to a flexible cantilever, scans across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser and photodiode system, which is then used to construct a topographical map. azooptics.com

AFM analysis of a zinc carbonate surface can yield several key parameters that describe the surface texture. These include:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Root Mean Square (RMS) Roughness (Rq): The square root of the mean of the squares of the height deviations. This parameter is more sensitive to large peaks and valleys than Ra.

Surface Skewness and Kurtosis: These parameters describe the symmetry and "peakedness" of the surface height distribution, respectively, providing more detailed information about the surface morphology.

For zinc carbonate thin films, AFM can be used to monitor how surface morphology changes with different deposition conditions or post-deposition treatments. chalcogen.ro For example, it can reveal the nucleation and growth modes of the film, and identify the presence of defects or different crystalline phases on the surface. spectraresearch.com This information is critical for applications where surface properties, such as in catalysis or as a precursor for other materials, are important.

Parameter Description Significance for Zinc Carbonate Characterization
2D and 3D Topography Images Visual representation of the surface features at the nanoscale. chalcogen.roAllows for the direct observation of grain shapes, boundaries, and surface defects.
Surface Roughness (Ra, Rq) Quantitative measures of the fine-scale variations in the height of the surface. chalcogen.roCrucial for understanding how the material will interact with its environment, for example, in adhesion or catalytic activity.
Grain Size and Distribution Measurement of the size of individual crystalline domains on the surface and their distribution. chalcogen.roProvides insight into the material's crystallinity and the synthesis or deposition process.
Growth Features Identification of features like spiral growths, terraces, and step edges. spectraresearch.comOffers information on the mechanisms of crystal growth and film formation.

Mechanistic Studies of Reactivity and Transformation Pathways

Thermal Decomposition and Calcination Kinetics of Zinc Carbonate

The thermal decomposition of zinc carbonate is a critical process, particularly for the production of zinc oxide, a material with diverse industrial applications. researchgate.net This process, also known as calcination, involves the endothermic breakdown of the carbonate into zinc oxide and carbon dioxide upon heating. quora.comaskfilo.com

The thermal decomposition of zinc carbonate (ZnCO₃) and its basic forms, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), proceeds via a single-step transformation to form zinc oxide (ZnO). researchgate.netaskfilo.com The general reaction for anhydrous zinc carbonate is:

ZnCO₃(s) → ZnO(s) + CO₂(g) quora.comsciencemadness.org

For basic zinc carbonate (hydrozincite), the reaction also yields water vapor:

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g) researchgate.netresearchgate.net

The temperature at which this decomposition occurs is a critical parameter. Studies have shown that while the decomposition can begin at temperatures as low as 150°C, the rate becomes significant only above 200-240°C. researchgate.netuts.edu.au One study noted the decomposition of basic zinc carbonate starting at approximately 150°C and finishing at 300°C. researchgate.net Another reported a decomposition temperature of 300°C for ZnCO₃. quora.com The process is generally characterized by a sharp endothermic peak in differential thermal analysis, with one study observing this peak at 248°C for hydrozincite. uts.edu.au

The kinetics of this decomposition often correspond to the shrinking core model, where the reaction is controlled by the phase boundary. researchgate.netuts.edu.auiaea.org This model describes a process where the reaction starts at the outer surface of the solid particle and moves inward, leaving a layer of the product (ZnO) around an unreacted core of zinc carbonate. The rate of reaction is then dictated by the progression of this reaction interface.

The thermal stability and decomposition kinetics of zinc carbonate are significantly influenced by the surrounding atmosphere and the physical properties of the particles.

The presence of carbon dioxide (CO₂) in the atmosphere has a retarding effect on the decomposition. researchgate.net Increasing the partial pressure of CO₂ can elevate the onset temperature of the reaction by as much as 30°C. researchgate.netiaea.org This is consistent with Le Chatelier's principle, as CO₂ is a product of the decomposition reaction. Conversely, the presence of water vapor (H₂O) can have a catalytic or acceleratory effect on the decomposition of zinc carbonate hydroxide (B78521). researchgate.netresearchgate.netakjournals.com

Particle size also plays a crucial role. A decrease in the particle size of the reactant has been shown to lower the standard molar reaction Gibbs energy, enthalpy, and entropy, while increasing the standard equilibrium constant. researchgate.net This suggests that smaller particles are thermodynamically less stable and will decompose at lower temperatures. Conversely, some research has indicated that increasing particle size can lead to an increase in the reaction temperature. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), along with Differential Scanning Calorimetry (DSC), are essential techniques for the quantitative analysis of zinc carbonate's thermal decomposition. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, allowing for the direct monitoring of the release of CO₂ and H₂O. researchgate.net DTA and DSC measure the difference in temperature or heat flow between a sample and a reference, identifying endothermic processes like decomposition. uts.edu.auresearchgate.net

These analyses provide the data necessary to calculate key kinetic parameters, such as the activation energy (Ea), which is the minimum energy required to initiate the reaction. The activation energy for the decomposition of zinc carbonate and its hydroxide forms has been reported across a range of values, which can be attributed to differences in the precursor material (e.g., purity, crystallinity), experimental conditions (e.g., heating rate, atmosphere), and the kinetic models used for calculation (e.g., Friedman, Coats-Redfern). researchgate.netresearchgate.netresearchgate.net

Reported Activation Energies for Zinc Carbonate Decomposition
MaterialActivation Energy (Ea)Method/ConditionsSource
Zinc Carbonate Hydroxide180 ± 5 kJ/molNon-isothermal TGA/DTA at significant CO₂ partial pressures researchgate.netiaea.org
Basic Zinc Carbonate33.89 kJ/mol (average)Coats-Redfern method researchgate.net
Zinc Carbonate Hydroxide88.7 kJ/molIsothermal/Non-isothermal TGA/DSC researchgate.net
Calsimin Zinc Carbonate Concentrate97.3 kJ/molIsothermal/Non-isothermal TGA/DSC researchgate.net
Zinc Carbonate Hydroxide (Sample 1)132 kJ/molIsothermal TGA (150–240°C) researchgate.net
Zinc Carbonate Hydroxide (Sample 2)153 kJ/molIsothermal TGA (150–240°C) researchgate.net

Dissolution and Precipitation Kinetics of Zinc Carbonate Phases

While zinc carbonate is largely insoluble in neutral water, it readily reacts and dissolves in acidic solutions. sciencemadness.orgquora.com This process is fundamental to understanding its environmental fate and its role in various geochemical and industrial processes.

The dissolution of zinc carbonate in an acidic medium is a reaction-driven process where the carbonate is decomposed, leading to the formation of soluble zinc ions (Zn²⁺), water, and carbon dioxide gas. quora.com The general ionic equation for this reaction is:

ZnCO₃(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂O(l) + CO₂(g) quora.comechemi.com

This reaction effectively makes the zinc ions soluble, whereas they were previously "trapped" in the insoluble solid lattice. quora.com Kinetic studies have shown that this dissolution process is often surface-controlled, meaning the rate-limiting steps occur at the solid-liquid interface. nih.govgraphyonline.com Similar to its thermal decomposition, the dissolution kinetics can also be described by the shrinking core model, with the controlling step being the surface chemical reaction. graphyonline.com

The rate of dissolution is highly dependent on temperature. A study on the dissolution of smithsonite (B87515) in trichloroacetic acid calculated an apparent activation energy of 47.61 kJ/mol, indicating a significant temperature effect on the reaction rate. graphyonline.com

The chemistry of the aqueous solution, particularly its pH and composition, plays a dominant role in the dissolution and precipitation kinetics of zinc carbonate. The rate of acid-driven dissolution increases with higher concentrations of the acid, as this provides more H⁺ ions to drive the reaction forward. graphyonline.com

The processes occurring at the mineral's surface are critical. A surface complexation model has been developed to describe the interactions at the interface. nih.gov This model posits the formation of specific surface species that control the kinetics. In acidic solutions, the rate-controlling species are protonated carbonate surface groups (>CO₃H⁰). nih.gov The dissolution reaction order with respect to these protonated groups has been determined to be 2 for zinc carbonate. nih.gov In neutral to alkaline solutions, hydrated metal groups (>MeOH₂⁺) become the rate-controlling species. nih.gov

The interplay between dissolution and precipitation is also governed by solution chemistry. In systems where other minerals like calcium carbonate are present, coupled dissolution-precipitation reactions can occur. osti.govbohrium.com The local saturation of zinc and carbonate ions at the dissolving surface can lead to the precipitation of zinc carbonate phases, even if the bulk solution is undersaturated. osti.gov The specific zinc carbonate phase that forms (e.g., smithsonite, hydrozincite) and its growth pattern are influenced by factors such as the local pH, the presence of other ions, and whether the dissolution and precipitation processes are spatially coupled or decoupled. osti.govbohrium.com

Solid-State Reaction Mechanisms and Interfacial Phenomena

Solid-state reactions involving zinc(+2) cation carbonate are predominantly characterized by thermal decomposition, a process that has been studied to understand its kinetics and mechanisms. These transformations involve the conversion of solid zinc carbonate into solid zinc oxide and gaseous carbon dioxide, providing a model for examining interfacial phenomena in solid-state reactions.

While direct studies on interdiffusion between zinc carbonate and another solid reactant are limited, the thermal decomposition of zinc carbonate (smithsonite, ZnCO₃) into zinc oxide (ZnO) provides insight into reaction zone formation. This solid-state transformation, represented by the equation ZnCO₃(s) → ZnO(s) + CO₂(g), involves the development of a distinct interface between the reactant and product phases. nagwa.comchemguide.co.uk

The synthesis of nanocrystalline zinc carbonate itself can be achieved through a solid-state reaction at room temperature by grinding precursors like zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) and ammonium (B1175870) bicarbonate (NH₄HCO₃). researchgate.net This mechanochemical approach initiates a reaction at the interfaces of the solid particles, leading to the formation of a new solid product, nanocrystalline ZnCO₃. researchgate.net

The table below outlines kinetic parameters for the thermal decomposition of zinc carbonate hydroxide hydrate, a related compound, which illustrates the energy requirements for such solid-state transformations.

ParameterValueConditions
Decomposition Temperature Range430 - 570 K-
Activation Energy (E)113 kJ/mol-
Pre-exponential Factor (A)1.3 x 10¹² s⁻¹-

During the solid-state thermal decomposition of zinc carbonate, the crystal structure at the surface undergoes significant reconstruction as the carbonate lattice transforms into the oxide lattice. This process involves the breaking of C-O bonds and the formation of the ZnO crystal structure, with the simultaneous release of CO₂ molecules. The interface between the unreacted zinc carbonate and the newly formed zinc oxide is a dynamic phase boundary. taylorfrancis.com

The movement of this phase boundary is central to the progression of the reaction. In the context of the shrinking core model, the phase boundary moves from the outer surface of the particle towards its center as the reaction proceeds. mdpi.com The morphology of the resulting zinc oxide is often porous, indicating that the removal of the carbonate and hydroxyl groups leaves behind a network of voids. nih.gov The kinetics of this phase boundary movement can be influenced by temperature and the partial pressure of CO₂ in the surrounding atmosphere. stet-review.org A higher temperature increases the rate of decomposition and thus the velocity of the phase boundary, while an increased CO₂ partial pressure can slow it down by shifting the reaction equilibrium. stet-review.orgresearchgate.net

While not a reaction of zinc carbonate itself, studies on the sulfidation of smithsonite (ZnCO₃) to form a layer of sphalerite (ZnS) also illustrate surface reconstruction. In this process, the surface of the smithsonite is chemically altered at elevated temperatures, forming a new sulfide (B99878) phase with a different crystal structure, which enhances its hydrophobicity. This demonstrates a clear example of surface reconstruction in a solid-state transformation involving a zinc carbonate mineral.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to zinc carbonate to understand its fundamental properties.

DFT calculations are instrumental in determining the ground-state properties of zinc carbonate (ZnCO₃), which crystallizes in the calcite structure. wikipedia.org In this structure, the zinc ion is in an octahedral coordination environment, and each carbonate ion is bonded to six zinc centers. wikipedia.org Theoretical calculations using DFT can predict key structural parameters such as lattice constants and bond lengths. For instance, calculations on similar zinc compounds, like zinc oxide clusters, have been used to find optimized bond lengths by minimizing the system's energy. ukm.my

A significant application of DFT is the calculation of vibrational spectra (Infrared and Raman), which arise from the quantized vibrational modes of the crystal lattice. researchgate.netnih.govnih.gov Studies employing the B3LYP hybrid functional have calculated the wavenumbers and intensities of the normal oscillations for ZnCO₃. researchgate.netnih.govnih.gov These theoretical spectra can be compared with experimental data from synthetic or natural smithsonite (B87515) crystals to validate the computational model. For metal carbonates with a calcite structure, including ZnCO₃, linear relationships have been established between the vibrational frequencies of certain modes and the radius and mass of the metal cation. researchgate.netnih.gov These findings have predictive power for studying solid carbonate solutions. researchgate.netnih.govnih.gov

Below is a table summarizing representative calculated vibrational modes for metal carbonates with the calcite structure, illustrating the dependence on the cation.

CationRadius (Å)Calculated IR Wavenumber (cm⁻¹) (ν₄ in-plane bend)Calculated Raman Wavenumber (cm⁻¹) (Lattice translational)
Mg²⁺0.72~750~330
Zn²⁺ 0.74 ~740 ~310
Ca²⁺1.00~710~280
Cd²⁺0.95~720~220

Data compiled from trends described in DFT studies. researchgate.netnih.gov

DFT is also a primary tool for modeling adsorption and chemical reactions on material surfaces. While detailed studies specifically on zinc carbonate surfaces are less common in the literature compared to zinc oxide (ZnO), the methodology is directly applicable. Such studies calculate the adsorption energy of molecules on different crystallographic surfaces of ZnCO₃ to determine the most stable adsorption sites. rhhz.net

The process involves:

Slab Model Creation: A 2D periodic slab is created to represent the zinc carbonate surface.

Adsorbate Placement: The adsorbate molecule (e.g., H₂O, CO₂) is placed at various high-symmetry sites on the surface.

Geometry Optimization: The positions of the atoms in the adsorbate and the top layers of the slab are allowed to relax to find the minimum energy configuration.

Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated as: E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate) where a more positive value indicates a more exothermic and stronger adsorption. rhhz.net

By mapping the potential energy surface, reaction pathways and activation barriers for surface reactions, such as the initial steps of dissolution or the formation of surface complexes, can be determined. For example, in studies of CO on ZnO surfaces, DFT has been used to determine that the main reaction product is CO₂ rather than a surface carbonate species. rhhz.net Similar investigations on ZnCO₃ could elucidate its reactivity towards atmospheric gases or species in aqueous solution.

Molecular Dynamics (MD) Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. This technique relies on force fields, which are sets of empirical equations and parameters that define the potential energy of the system.

MD simulations are well-suited to investigate the complex processes of mineral dissolution and precipitation at the atomistic level. Using reactive force fields like ReaxFF, which can model bond formation and breaking, simulations can track the solvation of ions and the mechanisms of material breakdown in an aqueous environment. rsc.org Studies on other metal carbonates have successfully used MD to explore the formation and dissolution of carbonate and bicarbonate species in solution. rsc.org

For zinc carbonate, MD simulations can model:

The detachment of Zn²⁺ and CO₃²⁻ ions from the crystal lattice into the surrounding water.

The formation of solvation shells around the dissolved ions.

The nucleation of new zinc carbonate phases from a supersaturated solution, tracking the formation of pre-nucleation clusters that grow into solid particles. rsc.org

These simulations provide kinetic and mechanistic data that are crucial for understanding weathering, scale formation, and biomineralization processes involving zinc carbonate.

The interface between the zinc carbonate surface and liquid water is critical in controlling dissolution and precipitation. MD simulations can reveal the detailed structure of water molecules at this interface. researchgate.net These simulations show how water molecules orient themselves relative to the surface ions and how this structure is influenced by the specific crystal face exposed.

MD is also used to study the transport of ions (Zn²⁺ and CO₃²⁻) both in the bulk solution and near the interface. researchgate.net Key properties calculated from these simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one ion or molecule at a certain distance from another, revealing the structure of the hydration shells around Zn²⁺ and CO₃²⁻ ions. researchgate.net

Diffusion Coefficients: By tracking the mean square displacement of ions over time, their diffusion rates in solution can be calculated. rsc.org

Ion Transport Pathways: In complex environments, MD can elucidate the specific pathways ions take as they move through a medium, for example, during the process of attaching to or detaching from the crystal surface. nih.govnih.gov

The table below shows typical coordination numbers for Zn²⁺ with different ligands, a key parameter in MD simulations that influences ion transport and interfacial structure.

SystemCoordinating LigandsTypical Zn²⁺ Coordination Number
Aqueous SolutionWater (H₂O)6
Zinc Carbonate CrystalCarbonate (CO₃²⁻)6
Zinc-Protein ComplexHis, Asp/Glu, Cys, H₂O4, 5, or 6

Data compiled from MD simulation studies and structural data. wikipedia.orgresearchgate.netnih.gov

Thermodynamic Modeling of Phase Equilibria and Stability

Thermodynamic modeling is used to predict the stability of zinc carbonate under various chemical conditions, such as changes in temperature, pressure, and the chemical composition of the surrounding environment. umn.edu These models are essential for geochemistry, materials science, and corrosion studies.

By combining first-principles energy calculations (like DFT) with thermodynamic principles, it is possible to construct phase diagrams that show the most stable mineral phases as a function of variables like pH and ion concentration. rsc.orgrsc.org For the zinc-water-carbonate system, these diagrams predict the conditions under which smithsonite (ZnCO₃) is stable relative to other phases like zincite (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), or basic zinc carbonates (e.g., Zn₅(CO₃)₂(OH)₆). rsc.org

Chemical stability diagrams demonstrate that at high chloride concentrations and a fixed dissolved carbonate content, ZnCO₃ is predicted to be the most stable corrosion product over a wide pH range (approximately 4.0 to 7.8). rsc.org Thermodynamic models also account for the formation of aqueous complexes (e.g., zinc chloride complexes), which can compete with the precipitation of solid phases, thereby affecting the stability boundaries. rsc.org These computational models serve as a powerful predictive tool for understanding the long-term fate and behavior of zinc carbonate in diverse environments. umn.edursc.org

Derivation of Solubility Product Constants (Ksp) for Zinc Carbonate Phases

The solubility product constant (Ksp) is the equilibrium constant for the dissolution of a solid ionic compound into its constituent ions in an aqueous solution. For zinc carbonate phases, the Ksp value indicates the extent to which the mineral will dissolve in water. A lower Ksp value signifies lower solubility. Theoretical derivations of Ksp are fundamentally linked to the standard Gibbs free energy of formation (ΔG°f) of the involved species.

The primary anhydrous zinc carbonate mineral is smithsonite (ZnCO₃), while hydrozincite [Zn₅(CO₃)₂(OH)₆] is a common basic zinc carbonate. Their dissolution equilibria are represented as:

Smithsonite: ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq)

Hydrozincite: Zn₅(CO₃)₂(OH)₆(s) ⇌ 5Zn²⁺(aq) + 2CO₃²⁻(aq) + 6OH⁻(aq)

Computational methods can determine the thermodynamic properties of these minerals, which are then used to calculate Ksp values. These calculations often involve electrochemical cell experiments or thermodynamic modeling. For instance, the standard Gibbs free energy of formation for hydrozincite has been determined from electrochemical cells without liquid junction, yielding a value of -3163.3 ± 4 kJ/mol. researchgate.net

The solubility product constants for these phases have been determined through various experimental and theoretical studies. The values can vary depending on the crystallinity, particle size, and specific experimental conditions. For example, a systematic increase in the apparent solubility product (K_s^app) has been recorded from geologic hydrozincite to synthetic and bio-hydrozincite samples, highlighting the impact of the mineral's nature on its solubility. researchgate.net

Below is a table of representative solubility product constants for major zinc carbonate phases at or near standard conditions (25 °C).

Zinc Carbonate PhaseChemical FormulaEquilibrium ReactionSolubility Product (Ksp) Expression-log(Ksp) or pKspReference
SmithsoniteZnCO₃ZnCO₃ ⇌ Zn²⁺ + CO₃²⁻Ksp = [Zn²⁺][CO₃²⁻]10.00 aqion.de
HydrozinciteZn₅(CO₃)₂(OH)₆Zn₅(CO₃)₂(OH)₆ ⇌ 5Zn²⁺ + 2CO₃²⁻ + 6OH⁻Ksp = [Zn²⁺]⁵[CO₃²⁻]²[OH⁻]⁶45.1 (log Ksp = -45.1)Recalculated from log Ksp = -14.9 for a different reaction formulation researchgate.net

Phase Diagrams and Stability Fields in Multi-Component Systems

Phase diagrams are graphical representations that show the conditions under which thermodynamically distinct phases of a substance can exist at equilibrium. For zinc carbonate, these diagrams are crucial for predicting which mineral phase is stable in a multi-component geochemical system, typically as a function of variables like pH, partial pressure of carbon dioxide (PCO₂), and the activities of other aqueous species.

In the Zn-H₂O-CO₂ system, the stability of smithsonite and hydrozincite is highly dependent on pH and PCO₂. researchgate.net Geochemical modeling is used to construct these stability field diagrams.

Influence of pH and PCO₂ : At a given zinc activity, hydrozincite is generally stable at lower PCO₂ values, while smithsonite becomes the stable phase at higher PCO₂. scispace.com For instance, at 25°C, the transformation of hydrozincite to smithsonite is favored when the partial pressure of CO₂ rises above 10⁻¹·⁴¹ atm. scispace.com The precipitation of smithsonite is generally restricted to relatively high PCO₂ values. researchgate.net In environments with lower PCO₂, such as those buffered by atmospheric CO₂, hydrozincite may be the more stable phase. mdpi.com

Multi-Component Systems : The presence of other ions and minerals further complicates these relationships.

Silica : In systems containing silica, willemite (Zn₂SiO₄) can be a stable phase relative to zinc carbonates, particularly under conditions of high pH (>7) and high silica activity. researchgate.net

Chloride : In chloride-rich environments, such as seawater, complex zinc hydroxychloride phases like simonkolleite [Zn₅(OH)₈Cl₂·H₂O] can form. Advanced chemical stability diagrams can be constructed to predict the formation of ZnO, Zn(OH)₂, ZnCO₃, hydrozincite, and simonkolleite as a function of total zinc content and pH in a saline, carbonate-containing solution. nih.gov These diagrams show that the complexation of Zn²⁺ with Cl⁻ can compete with the formation of solid phases, making precipitation more difficult. nih.gov

Calcium : In systems where calcium carbonate is also precipitating, the local pCO₂ can be affected. Experiments have shown that conditions more supersaturated with respect to CaCO₃ polymorphs (higher pCO₂) favor the precipitation of smithsonite over zinc hydroxyl carbonate phases. mdpi.com

A typical stability diagram for the Zn-O-H-C system illustrates the fields where aqueous zinc (Zn²⁺), smithsonite (ZnCO₃), and hydrozincite [Zn₅(CO₃)₂(OH)₆] are the dominant species as a function of pH and the logarithm of the partial pressure of CO₂. These diagrams are essential tools in fields like economic geology and environmental geochemistry for predicting the fate and transport of zinc in the environment. researchgate.net

Interactions with Geochemical and Biological Systems Mechanistic Focus

Geochemical Reactivity and Mineral Replacement Phenomena

The geochemical behavior of zinc carbonate is closely linked to its interaction with other minerals, particularly calcium carbonate polymorphs. These interactions are fundamental to the processes of mineral replacement and the immobilization of zinc in the environment.

Zinc ions (Zn²⁺) in aqueous solutions react distinctly with the three polymorphs of calcium carbonate (CaCO₃): calcite, aragonite, and vaterite. anl.govbohrium.com The nature of this interaction is heavily influenced by the specific mineralogical and morphological characteristics of the CaCO₃ polymorph. anl.govbohrium.com Studies conducted in acidic, Zn²⁺-containing solutions have demonstrated that the uptake of zinc varies significantly among these minerals. anl.govbohrium.com

When interacting with calcite, zinc uptake follows a two-step process. Initially, a thin layer of a zinc precipitate forms on the calcite surface. This is followed by the growth of fibrous and radiating hydrozincite particles from this initial layer. anl.govbohrium.com In contrast, the interaction with aragonite proceeds via a direct mineral replacement mechanism. This process results in the formation of a secondary zinc carbonate phase that preserves the external shape of the original aragonite crystal, a phenomenon known as pseudomorphism. anl.govbohrium.com For vaterite, the replacement by hydrozincite occurs in the confined space beneath its porous shell, indicating that the primary mechanism is a chemical exchange through these pores. anl.govbohrium.com

In systems where multiple CaCO₃ polymorphs are present, aragonite and vaterite are preferentially replaced by zinc carbonate phases over calcite. anl.govbohrium.com The supersaturation conditions with respect to CaCO₃ can also dictate the resulting zinc-bearing mineral. Higher supersaturation levels tend to favor the precipitation of smithsonite (B87515) (ZnCO₃), whereas lower levels favor zinc hydroxyl carbonate phases. mdpi.com There are some conflicting findings regarding zinc's influence on CaCO₃ crystallization; some studies suggest Zn²⁺ ions promote the formation of the least stable polymorph, vaterite, while others indicate they inhibit calcite formation in favor of aragonite, particularly at temperatures above 40°C. researchgate.net

Table 1: Interaction of Zinc with Calcium Carbonate Polymorphs
CaCO₃ PolymorphMechanism of Zinc UptakeResulting Zinc PhaseKey Observation
CalciteTwo-step: Surface precipitation followed by outward growthHydrozinciteFibrous and radiating particle growth from an initial surface layer. anl.govbohrium.com
AragonitePseudomorphic mineral replacementZinc Carbonate (e.g., Smithsonite)The original crystal morphology is preserved. anl.govbohrium.com
VateriteChemical exchange through poresHydrozinciteReplacement occurs within the confined space of the porous vaterite shell. anl.govbohrium.com

Pseudomorphic mineral replacement is a key mechanism for the immobilization of zinc in carbonate-rich environments. anl.govbohrium.com This process involves the dissolution of a primary mineral (like aragonite) and the simultaneous precipitation of a secondary mineral (like zinc carbonate) at the interface between the mineral and the fluid. researchgate.net The formation of pore space at this interface is crucial for facilitating the chemical exchange between the dissolving phase and the solution, allowing the reaction to proceed. researchgate.net

This coupled dissolution-precipitation process effectively traps zinc within a stable mineral structure, reducing its mobility in the environment. anl.govresearchgate.net The immobilization of zinc can also occur through co-precipitation, where zinc ions are incorporated into the crystal lattice of precipitating calcium carbonate. mdpi.comnih.govacs.org Studies have shown that induced co-precipitation can lead to greater than 99% uptake of zinc from contaminated water. nih.govacs.org The resulting carbonate phases can effectively sequester zinc, making this a significant process for environmental remediation. nih.govacs.org

The formation and dissolution of zinc carbonate play a crucial role in controlling the fate and transport of zinc and other heavy metals in the environment. mdpi.comresearchgate.net In the context of weathering ore bodies, such as those containing sphalerite (zinc sulfide), the interaction with carbonated groundwater in the presence of calcium carbonates is a key process that governs the environmental fate of zinc. mdpi.com Under oxic to suboxic conditions, dissolved zinc can precipitate as smithsonite (ZnCO₃), which serves as a natural sink, limiting its bioavailability and transport in soils and sediments. researchgate.net

Furthermore, the process of carbonate co-precipitation is not limited to zinc. It is a significant mechanism for the sequestration of other divalent heavy metals like cadmium. nih.govacs.org The presence of zinc can also influence the biogeochemical cycles of other metals. For instance, zinc application in agriculture has been shown to mitigate the toxicity of other heavy metals in crops by reducing their uptake and translocation. frontiersin.org This highlights the competitive interactions between zinc and other metals for uptake pathways, a process influenced by the relative stability and solubility of their respective carbonate minerals. nih.gov

Biomineralization and Biomimetic Synthesis Principles

Biological systems have developed sophisticated mechanisms to control the precipitation and crystallization of minerals, a process known as biomineralization. These principles are being explored for biomimetic synthesis, where biological molecules and processes are used to create novel materials.

Microbial activity can significantly influence the precipitation of zinc carbonate, a process termed microbially induced carbonate precipitation (MICP). mdpi.comnih.gov Certain bacteria, such as ureolytic strains, can hydrolyze urea (B33335) to produce carbonate ions, which then react with divalent cations like Ca²⁺ and Zn²⁺ to form carbonate minerals. nih.govmdpi.com This process has been shown to be highly effective, with some bacterial strains capable of removing 100% of dissolved zinc from a solution as a precipitate. nih.gov

The presence of zinc ions can, in turn, influence the metabolic activity of the bacteria and the morphology of the resulting minerals. Some studies show that low concentrations of zinc can enhance the efficiency of carbonate-mineralizing bacteria by increasing the activity of key enzymes like urease and carbonic anhydrase. nih.gov This leads to the formation of more stable crystal structures, which is beneficial for the long-term remediation of heavy metals. nih.gov

The type of mineral formed during biomineralization is also affected by the presence of zinc. For example, the bacterium Halomonas halophila, which typically mineralizes calcite in zinc-free environments, produces the polymorphs monohydrocalcite and vaterite in the presence of zinc ions. researchgate.netscience.govresearchgate.net This demonstrates that microbes and the surrounding chemical environment work in concert to direct the specific phase and morphology of the mineral product. researchgate.net The extracellular polymeric substances (EPS) produced by bacteria often serve as nucleation sites for mineral precipitation, further controlling the crystallization process. researchgate.net

Table 2: Microbial Influence on Zinc Carbonate Precipitation
MicroorganismProcessEffect of ZincResulting Mineral/Observation
Providencia rettgeriUreolytic MICPEffectively removed from solution.Achieved 100% zinc removal. nih.gov
Halomonas halophilaBiomineralizationAlters the polymorph of the calcium carbonate produced.Shifts precipitation from calcite to vaterite and monohydrocalcite. researchgate.netresearchgate.net
Carbonate-mineralizing bacteriaMICPEnhances metabolic activity and enzyme function at low concentrations.Increased complexity and stability of mineral morphology. nih.gov
Sporosarcina pasteuriiUreolytic MICPCo-precipitated with calcium carbonate for soil remediation.Effective immobilization of zinc in contaminated soils. mdpi.commdpi.com

In both natural biomineralization and biomimetic synthesis, organic macromolecules such as proteins and polymers play a critical role in controlling crystallization. nih.gov These molecules can direct the nucleation, growth, morphology, and even the specific polymorph of the forming mineral. nih.govnih.gov

For example, studies on the co-precipitation of calcium carbonate with soy protein isolate have shown that the protein can modulate which polymorph is formed. nih.gov At low concentrations, the protein favors the formation of aragonite nanocrystals, which align along the β-sheet structures of the protein's polypeptides. nih.gov This demonstrates a high degree of molecular control exerted by the macromolecule. While this research focused on calcium carbonate, the principles are directly applicable to zinc carbonate crystallization, where the functional groups on proteins can bind Zn²⁺ ions and serve as templates for nucleation. researchgate.net

The physicochemical properties of polymers, such as their crystallinity and hydrophobicity, also influence mineral formation by affecting protein adsorption and creating specific microenvironments for crystallization. nih.gov In enzyme-induced carbonate precipitation (EICP), organic molecules present in crude enzyme extracts have been found to promote the precipitation of ZnCO₃ and other zinc phases, indicating that these biomolecules can act as nucleation promoters. researchgate.net Understanding these interactions is key to developing biomimetic strategies for synthesizing zinc carbonate materials with tailored properties for various applications.

Application in Bioremediation and Contaminant Sequestration via Mineralization

The formation of zinc(+2) cation carbonate is a cornerstone of various bioremediation strategies, particularly for the sequestration of zinc and other heavy metals from contaminated soil and water. This process, primarily driven by microbially induced carbonate precipitation (MICP), transforms soluble, mobile zinc ions into a stable, solid mineral phase, thereby reducing their bioavailability and toxicity in the environment. mdpi.comemerald.com

The central mechanism of MICP involves the enzymatic activity of urease-producing bacteria. emerald.com These microorganisms hydrolyze urea, leading to the production of ammonia (B1221849) and carbonate ions. The subsequent increase in local pH and carbonate concentration creates conditions favorable for the precipitation of carbonate minerals. emerald.comcgsjournals.com In the presence of zinc cations (Zn²⁺), this process leads to the formation of zinc carbonate (ZnCO₃) or the co-precipitation of zinc within a calcium carbonate (CaCO₃) crystal lattice. mdpi.comcgsjournals.com This effectively immobilizes the zinc, converting it from a pollutant into a geochemically stable mineral. mdpi.com

Research has demonstrated the high efficacy of this bioremediation technique. Studies have shown that the process can effectively reduce the concentration of heavy metals, with fixation rates for elements like zinc, copper, and cadmium often exceeding 90%. cgsjournals.com The mobility of zinc ions is significantly curtailed as they are converted from an exchangeable state in the soil to a more stable, carbonate-bound state. mdpi.com

Several bacterial species have been identified as effective mediators of this process. For instance, strains of Pseudomonas aeruginosa and Providencia rettgeri have demonstrated the ability to tolerate and precipitate zinc. One study highlighted that the Providencia rettgeri strain (QZ2) achieved 100% removal of zinc through this mineralization process. nih.gov Other research has identified Bacillus subtilis and Comamonas sp. as highly efficient, achieving over 93% removal of Zn²⁺ within 72 hours in laboratory settings. researchgate.net

The effectiveness of zinc sequestration via mineralization is influenced by several factors, including the concentration of the cementation solution and the curing time. Optimal conditions can lead to a significant reduction in the leaching concentration of zinc ions, bringing them well below regulatory limits. mdpi.comresearchgate.net For example, in one study, the leaching concentration of zinc ions in contaminated soil was reduced to approximately 20 mg/L, significantly lower than the standard limit of 100 mg/L. mdpi.comresearchgate.net

The co-precipitation of zinc with calcium carbonate is another key aspect of this remediation strategy. Even at high initial concentrations, induced co-precipitation has been shown to result in greater than 99% uptake of zinc from water. nih.govprinceton.edu The resulting calcium carbonate phases can incorporate a significant weight percentage of zinc, effectively sequestering the contaminant within a stable mineral matrix. nih.govprinceton.edu This approach not only remediates zinc contamination but also offers potential co-benefits for carbon sequestration by fixing atmospheric CO₂ into stable carbonate minerals. acs.org

Research Findings on Zinc Sequestration via MICP

Bacterial StrainInitial Contaminant ConcentrationRemoval Efficiency (%)Reference
Providencia rettgeri (QZ2)Not Specified100 nih.gov
Bacillus subtilis HMZC1 (B2)4 mM and 6 mM>93 researchgate.net
Bacillus sp. HMZCSW (B6)4 mM and 6 mM>93 researchgate.net
Comamonas sp. HMZC (B11)4 mM and 6 mM>95 researchgate.net

Effectiveness of Co-precipitation on Zinc Removal

Initial Zinc Concentration Range (mg/L)Aqueous Zinc Removal (%)Key FindingReference
10 - 5000>99.5Residual concentrations were near or below the Maximum Contaminant Level (5 mg/L). princeton.edu

Advanced Materials Science and Engineering Applications Mechanistic Focus

Precursor Chemistry for Functional Zinc Oxide (ZnO) Materials

Zinc carbonate (ZnCO₃) serves as a crucial precursor in the synthesis of functional zinc oxide (ZnO) materials, offering a versatile platform for creating a wide array of nanostructures with tailored properties. The thermal decomposition of zinc carbonate is a common and effective method for producing ZnO nanoparticles. scispace.comresearchgate.net This process, often referred to as calcination, involves heating zinc carbonate to induce the formation of zinc oxide and carbon dioxide. nanografi.com The properties of the resulting ZnO, such as particle size and morphology, are highly dependent on the characteristics of the initial zinc carbonate precursor and the synthesis conditions. scispace.comnih.gov

The synthesis of ZnO nanoparticles from zinc carbonate precursors can be achieved through various methods, allowing for precise control over the final product's characteristics. A straightforward approach involves the thermal decomposition of basic zinc carbonate, which can yield ZnO nanoparticles with sizes ranging from 40 to 60 nm. scispace.comresearchgate.net The temperature of calcination is a critical parameter; for instance, calcination of a zinc carbonate precursor at 600°C has been shown to produce ZnO with a hexagonal structure. nih.gov

Wet chemical methods, such as direct precipitation, offer another route for synthesizing zinc carbonate nanoparticles that can then be converted to ZnO. nepalbiotech.orgoatext.com In this method, zinc nitrate (B79036) hexahydrate and ammonium (B1175870) carbonate can be used as precursor materials, with a capping agent like polyvinyl alcohol (PVA) to control particle size. nepalbiotech.org The resulting zinc carbonate nanoparticles can then be thermally decarbonated to produce ZnO nanoparticles. nepalbiotech.org The use of a capping agent has been shown to influence the crystallite size of the final ZnO product. nepalbiotech.org For example, ZnO nanoparticles prepared with a capping agent had a crystallite diameter of 17 nm, while those prepared without were 21 nm. nepalbiotech.org

The morphology of the zinc carbonate precursor plays a significant role in determining the structure of the resulting ZnO. For instance, the decomposition of zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆) can produce a high-surface-area form of ZnO known as 'active zinc oxide'. scispace.com This process, occurring at around 240°C, results in porous zinc oxide that is pseudomorphous with the hydrozincite precursor. scispace.com The specific surface area of ZnO produced via this route can range from 47 to 65 m²/g with an initial crystallite size of approximately 10 nm. scispace.com

Furthermore, the solvothermal synthesis using basic zinc carbonate in various diols has been explored to produce ZnO nanoparticles. iaea.org In this method, ethylene (B1197577) glycol was found to be the most suitable medium, yielding the smallest ZnO particles (~55 nm). iaea.org The chain length of the diol was observed to correlate with the resulting ZnO particle size, with shorter chains producing smaller particles. iaea.org

Here is an interactive data table summarizing the synthesis of ZnO nanoparticles from zinc carbonate precursors:

PrecursorSynthesis MethodCapping Agent/MediumCalcination Temperature (°C)Resulting ZnO Particle/Crystallite SizeSource
Basic Zinc CarbonateThermal DecompositionNone~60040-60 nm scispace.comresearchgate.net
Zinc CarbonateMechanochemicalNone600~21 nm nih.gov
Zinc Nitrate Hexahydrate & Ammonium Carbonate (to form ZnCO₃)Direct Precipitation & Thermal DecarbonationPolyvinyl Alcohol (PVA)55017 nm nepalbiotech.org
Zinc Nitrate Hexahydrate & Ammonium Carbonate (to form ZnCO₃)Direct Precipitation & Thermal DecarbonationNone55021 nm nepalbiotech.org
Basic Zinc CarbonateSolvothermalEthylene Glycol185~55 nm iaea.org
Zinc Hydroxide CarbonateThermal DecompositionNone300~10 nm scispace.com

Zinc carbonate intermediates are instrumental in the fabrication of ZnO thin films and photocatalysts. The photocatalytic activity of ZnO is a key property that can be enhanced through controlled synthesis from zinc carbonate precursors. confer.czacs.org The formation of basic zinc carbonate has been identified as an active intermediate species in the photoreduction of CO₂ with H₂O over ZnO. acs.org The presence of defect sites in ZnO, such as zinc and oxygen vacancies, promotes the formation of this basic zinc carbonate, which in turn enhances the photocatalytic activity. acs.org

Kaolin/ZnO nanocomposites with photocatalytic properties have been prepared by the heat-induced decomposition of sodium zinc carbonate clusters synthesized on the surface of kaolinite-rich kaolin. confer.cz Highly crystalline ZnO nanoparticles are formed within the nanocomposite at temperatures above 400°C. confer.cz These nanocomposites, containing approximately 40 wt.% of ZnO NPs, exhibit higher photocatalytic activity in the discoloration of Acid Orange 7 aqueous solution compared to pristine ZnO nanoparticles. confer.cz

The modification of ZnO through a CO₂ saturation process of an aqueous suspension of primary low-surface ZnO leads to the formation of platelet-like hydrozincite (a form of zinc carbonate hydroxide). researchgate.net Subsequent thermal decomposition of this intermediate results in ZnO with a similar morphology, a higher specific surface area, and a larger pore volume compared to ZnO obtained through standard precipitation routes. researchgate.net This enhanced porosity and surface area make it a promising material for applications such as sorbents or catalyst supports. researchgate.net

Furthermore, Ag/ZnO microplates with enhanced photocatalytic activity have been synthesized by the calcination of a precursor obtained through ion exchange between zinc carbonate hydroxide and silver nitrate. nih.govsci-hub.se The presence of metallic silver in the composite leads to increased absorption of visible light and improved separation of electrons and holes, thereby boosting the photocatalytic degradation of dyes like Rhodamine B and Methylene Blue. nih.govsci-hub.se

The properties of the zinc carbonate precursor have a direct and significant impact on the functionality of the resulting ZnO material. The morphology, particle size, and purity of the precursor are critical factors that dictate the characteristics of the final ZnO product. scispace.comnih.gov For instance, the use of zinc carbonate hydroxide as a precursor allows for the synthesis of the finest ZnO particles. nih.govmdpi.com

The decomposition process itself plays a crucial role. The thermal decomposition of zinc carbonate hydroxide to ZnO occurs in a single step at around 240°C, leading to a porous structure that retains the morphology of the precursor. scispace.com This pseudomorphic relationship highlights the importance of controlling the precursor's structure to achieve desired ZnO morphologies. scispace.com The resulting porous ZnO exhibits a high specific surface area, which is beneficial for applications in catalysis and sensing. scispace.com

The presence of defects in the ZnO lattice, which can be influenced by the precursor and synthesis conditions, is another key factor affecting functionality. acs.orgresearchgate.net A high concentration of defects on the ZnO surface can lead to the emission of visible light, making the material suitable for optoelectronic applications. researchgate.net These defects can also act as active sites for photocatalysis, as they promote the formation of basic zinc carbonate intermediates that are crucial for certain reactions. acs.org

The choice of synthesis method and the conditions under which the zinc carbonate precursor is transformed into ZnO also play a vital role. For example, in solvothermal synthesis, the type of diol used as a solvent influences the particle size of the resulting ZnO. iaea.org Shorter chain diols lead to smaller ZnO particles, demonstrating a clear link between the reaction environment of the precursor and the final product's properties. iaea.org

Catalysis and Reaction Engineering with Zinc Carbonate

Zinc carbonate is not only a precursor for ZnO but also finds direct applications as a catalyst or catalyst support in various chemical transformations. riverlandtrading.compcc-chemical.comnanomaterialpowder.com Its high surface area and reactivity make it a promising material in the field of catalysis. nanomaterialpowder.com

Zinc carbonate has been employed as a catalyst or catalyst support in several industrial processes, including petrochemical refining and chemical synthesis. riverlandtrading.com It can catalyze reactions such as esterification, hydrogenation, and dehydrogenation in the production of fine chemicals and polymers. riverlandtrading.com

In the synthesis of esteramines, zinc carbonate can be used as a catalyst for the reaction between a fatty acid or carboxylic acid and an alkanolamine. google.com In this process, the zinc carbonate is converted in situ to a soluble divalent zinc species that catalyzes the reaction. google.com

Furthermore, zinc carbonate nanoparticles have shown promise as catalysts or catalyst supports due to their high surface area and reactivity. nanomaterialpowder.com These properties enhance their performance in various chemical reactions. nanomaterialpowder.com Active zinc oxide, which can be derived from zinc carbonate, can also be used as a carrier in the field of catalysts. pcc-chemical.com

Understanding the active sites and reaction mechanisms in zinc carbonate-catalyzed processes is crucial for optimizing catalyst performance. While detailed mechanistic studies specifically on zinc carbonate are less common than for zinc oxide, some insights can be drawn from related zinc-catalyzed reactions.

In the synthesis of glycerol (B35011) carbonate from glycerol and urea (B33335), zinc-based catalysts are known to be effective. Although not directly using zinc carbonate, studies on zinc sulfate (B86663) catalysts show that the active species may be a zinc-glycerolate complex formed in situ. researchgate.net This suggests that in reactions involving zinc carbonate, the active catalyst might be a species formed through the interaction of zinc carbonate with the reactants.

For the coupling of CO₂ and epoxides, zinc(II) complexes have been studied as catalysts. The mechanism is proposed to involve the coordination of the epoxide to the zinc center, followed by nucleophilic attack of a co-catalyst or another substrate molecule. unimi.it While this study does not use zinc carbonate directly, it provides a framework for understanding how zinc centers can activate substrates.

The high reactivity of zinc carbonate nanoparticles is attributed to their surface properties, which make them effective in processes like adsorption and ion exchange, in addition to catalysis. nanomaterialpowder.com The elucidation of specific active sites on the surface of zinc carbonate and their role in different organic transformations remains an active area of research.

Influence of Crystal Structure and Surface Defects on Catalytic Performance

While zinc(+2) cation carbonate, in its mineral form smithsonite (B87515) (ZnCO3), is not typically employed directly as a catalyst in major industrial processes, its significance lies in its role as a crucial precursor for the synthesis of highly active zinc-based catalysts, most notably zinc oxide (ZnO). The crystal structure and surface characteristics of the initial zinc carbonate have a profound influence on the morphology, surface area, and defect concentration of the resulting zinc oxide, which in turn dictate its catalytic performance.

The catalytic activity of materials derived from zinc carbonate is strongly linked to their physical properties, such as surface area and crystallinity. Research on analogous compounds like zinc glutarate has demonstrated that catalytic activity is dependent on achieving a large surface area and high crystallinity. researchgate.net Similarly, for zinc carbonate-derived catalysts, a well-defined crystal structure in the precursor can lead to a more uniform and active final catalyst.

Table 1: Influence of Precursor Properties on Catalyst Performance

Precursor Property (Zinc Carbonate)Influence on Final Catalyst (e.g., ZnO)Effect on Catalytic Performance
Crystal Structure & PurityDetermines the morphology, crystal phase, and uniformity of the resulting catalyst particles after decomposition.A well-defined precursor structure can lead to higher crystallinity and a more uniform distribution of active sites, enhancing catalytic activity and selectivity. researchgate.net
Particle Size & MorphologyAffects the surface area and porosity of the final catalyst. Smaller precursor particles can lead to higher surface area catalysts.Higher surface area generally increases the number of accessible active sites, leading to higher reaction rates. researchgate.net
Decomposition Conditions (Temp., Atmosphere)Controls the concentration and type of surface defects (e.g., oxygen vacancies) on the catalyst surface. researchgate.netSurface defects often function as the primary active sites for catalysis, significantly boosting the catalyst's reactivity. nih.gov

Corrosion Science and Protective Coatings

Formation and Characterization of Zinc Carbonate in Corrosion Product Layers on Galvanized Surfaces

The exceptional corrosion resistance of galvanized steel is largely attributable to the formation of a stable, passive layer of corrosion products on the zinc surface, with zinc carbonate being the key final component. galvinfo.com This protective layer, often referred to as a patina, develops through a multi-step reaction with the atmosphere. gaa.com.au

The formation process begins immediately after the zinc-coated steel is exposed to the environment.

Oxidation: Initially, the metallic zinc reacts with atmospheric oxygen to form a very thin layer of zinc oxide (ZnO). galvinfo.comgaa.com.aunordicgalvanizers.com

Hydroxylation: This zinc oxide layer then reacts with moisture (H₂O) from humidity, rain, or condensation to form zinc hydroxide (Zn(OH)₂). galvinfo.comgaa.com.aucosasteel.com Zinc oxide and zinc hydroxide are relatively unstable and can be washed away, offering limited corrosion protection. scribd.com This mixture of zinc oxide and zinc hydroxide is commonly known as "white rust," which can form if newly galvanized parts are stored in damp, poorly ventilated conditions that prevent the final, protective layer from forming. cosasteel.comscribd.comchardonlabs.commetaldecking.com

Carbonation: Over time, the zinc hydroxide reacts with carbon dioxide (CO₂) present in the air to form a dense, insoluble, and tightly adherent layer of basic zinc carbonate (often hydrozincite, Zn₅(CO₃)₂(OH)₆). electrochemsci.orgnedzink.usmdpi.com

This final zinc carbonate layer is the stable, gray, matte-finish patina that provides the long-term barrier protection for galvanized steel. nordicgalvanizers.comgalvanizeit.org The complete formation of this protective patina can take from one to four years, depending on the environmental conditions. nedzink.us In marine or industrial environments with high chloride or sulfate content, more complex corrosion products like zinc hydroxy chloride (Simonkolleite, Zn₅(OH)₈Cl₂·H₂O) or zinc hydroxy sulfate can also form. mdpi.comresearchgate.net

The characterization of these corrosion product layers is essential for understanding their protective properties. A variety of analytical techniques are employed to study their morphology, composition, and structure.

Table 2: Techniques for Characterization of Zinc Carbonate Corrosion Layers

Analytical TechniqueInformation ProvidedReference
Scanning Electron Microscopy (SEM)Provides high-resolution images of the surface morphology, structure, and thickness of the corrosion product layer. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)Used in conjunction with SEM to determine the elemental composition of the corrosion products on the surface. mdpi.com
X-ray Diffraction (XRD)Identifies the specific crystalline phases and compounds present in the corrosion layer, such as zincite (ZnO), hydrozincite, and simonkolleite. researchgate.netresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR)Identifies the chemical bonds and functional groups present, confirming the presence of carbonates, hydroxides, and other compounds in the patina. researchgate.net
Electrochemical Methods (e.g., EIS, LPR)Evaluates the corrosion resistance and protective capacity of the formed layer by measuring properties like polarization resistance.

Mechanisms of Passive Layer Formation and Corrosion Inhibition by Zinc Carbonate

The zinc carbonate-rich patina protects the underlying steel through two primary, complementary mechanisms: barrier protection and cathodic protection. galvinfo.comnordicgalvanizers.com This dual-action defense is what makes galvanizing an effective and long-lasting corrosion control method.

Barrier Protection

The primary mechanism of corrosion inhibition is the formation of a physical barrier. galvinfo.com The zinc carbonate layer is dense, stable, and largely insoluble in water. galvinfo.comnordicgalvanizers.com This layer adheres tightly to the zinc surface, isolating it and the underlying steel from direct contact with corrosive elements in the environment, such as oxygen and moisture. galvinfo.comnordicgalvanizers.com By preventing the electrolyte (e.g., rainwater) from reaching the metal surface, the electrochemical reactions that cause corrosion are significantly slowed down. galvinfo.com If the patina layer is mechanically damaged, it has a "self-healing" capability; the exposed zinc will react with the environment to reform the protective zinc carbonate layer, consuming a small amount of the zinc coating in the process. gaa.com.au

Cathodic (Sacrificial) Protection

The second mechanism is cathodic protection, also known as sacrificial protection. nordicgalvanizers.comwikipedia.org This electrochemical process comes into play when the coating is breached by scratches, cuts, or at edges, exposing the underlying steel. gaa.com.aunordicgalvanizers.com Zinc is inherently more electrochemically active (less noble) than steel. wikipedia.orgmarinesafetyconsultants.com When both metals are in contact in the presence of an electrolyte, they form a galvanic cell. nordicgalvanizers.comwikipedia.org In this cell, the more active zinc becomes the anode and corrodes preferentially, while the less active steel becomes the cathode and is protected from corrosion. nordicgalvanizers.commarinesafetyconsultants.com Electrons flow from the corroding zinc to the steel, preventing the iron from oxidizing (rusting). gaa.com.au The zinc coating is thus "sacrificed" to protect the steel base. marinesafetyconsultants.comdorsetware.com This protection continues as long as there is sufficient zinc remaining in the vicinity of the exposed steel to maintain the galvanic cell. gaa.com.au

This passivation process, culminating in the formation of zinc carbonate, effectively prevents the formation of "white rust" under normal atmospheric exposure and provides a durable, long-lasting defense against the corrosion of the steel substrate. chardonlabs.comdorsetware.com

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence for Predictive Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of zinc carbonate-based materials. swisscognitive.chchinesechemsoc.orgacs.org This data-driven approach can significantly accelerate the traditionally slow and iterative process of materials development. swisscognitive.ch

Key applications of AI and ML in zinc carbonate research include:

Property Prediction: ML models can be trained on existing experimental and computational data to accurately forecast the physical, chemical, and mechanical properties of zinc carbonate and its derivatives based on structural and compositional parameters. drugbank.com For instance, artificial neural network (ANN) models have demonstrated high accuracy in predicting the corrosion rates of zinc, a process that involves the formation of zinc carbonate, by analyzing environmental variables. mdpi.com These models can achieve high correlation coefficients, indicating a strong agreement with experimental data. mdpi.com

Accelerated Discovery: Generative models and other AI algorithms can propose new, stable zinc carbonate-based compounds and composites with desired functionalities. This can drastically reduce the time and cost associated with the discovery of novel materials. nih.gov

Synthesis Optimization: Machine learning can be used to predict optimal synthesis conditions, such as temperature and reaction time, for producing zinc carbonate with specific characteristics. nih.gov Research on solid-state reactions has shown that ML models can rationalize and predict synthesis conditions by learning from large datasets text-mined from scientific literature. nih.gov For carbonate reactions, specific models have been developed that account for the release of CO₂, achieving notable predictive accuracy for heating temperature and time. nih.gov

However, the success of these predictive models is highly dependent on the quality and quantity of the training data. Challenges such as anthropogenic biases in literature-mined data and the need for physically relevant descriptors remain critical areas of focus. svuonline.org The development of robust and diverse datasets is crucial for building reliable ML models that can guide experimental efforts effectively. chinesechemsoc.org

Table 1: Machine Learning Models and Their Applications in Carbonate Material Research
Machine Learning ModelApplication AreaPredicted Parameters/PropertiesReference
Artificial Neural Networks (ANN)Corrosion ScienceCorrosion depth of zinc mdpi.com
Linear RegressionSolid-State SynthesisHeating temperature, Heating time nih.gov
Gradient Boosting Tree RegressorSolid-State SynthesisHeating temperature, Heating time (nonlinear relations) nih.gov
Deep Learning ModelsEnergy StorageSpecific capacitance of carbon cathodes for zinc-ion hybrid capacitors nih.gov
Support Vector Machine, K-Nearest Neighbor, Decision TreesPetroleum GeologyLithology classification in carbonate reservoirs researchgate.net

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation and transformation of zinc carbonate at the molecular level is crucial for controlling its properties. Advanced in-situ characterization techniques offer a window into these dynamic processes, providing real-time data that is often inaccessible through conventional ex-situ methods. oaepublish.comoaepublish.com

Recent advancements in this area include:

In-Situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable for monitoring the formation of zinc carbonate in real-time. researchgate.net For example, in-situ Raman measurements have been used to observe the formation of carbonate on carbon electrodes in zinc-air batteries, revealing its impact on battery performance. oaepublish.comresearchgate.net These studies can identify the initial stages of corrosion and the formation of byproducts. researchgate.net Similarly, in-situ FTIR has been employed to study the formation of zinc carbonate on zinc surfaces exposed to wet supercritical CO₂, confirming the transformation of intermediate species like zinc hydroxy carbonate. researchgate.net

In-Situ X-ray Techniques: In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) provide structural and chemical information during the crystallization and decomposition of zinc carbonate. oaepublish.comethz.ch In-situ XRD can track the generation of new phases and phase transitions during electrochemical processes. oaepublish.com Analogous studies on calcium carbonate have demonstrated the power of combining small-angle and wide-angle X-ray scattering (SAXS/WAXS) to follow the transformation from amorphous precursors to crystalline structures. rsc.org

In-Situ Microscopy: Techniques such as in-situ atomic force microscopy (AFM) and optical microscopy (OM) allow for the direct visualization of nucleation, growth, and dissolution processes at the nanoscale. nih.gov In non-alkaline zinc-air batteries, in-situ AFM has revealed the formation and decomposition of nanosheets involving zinc carbonate, providing insights into the reaction mechanisms. nih.gov

These in-situ methods are critical for elucidating reaction mechanisms, identifying transient intermediates, and understanding the influence of various parameters on the final product. The insights gained from these techniques are essential for the rational design of materials with tailored properties. nih.govrsc.org

Table 2: Advanced In-Situ Characterization Techniques for Studying Zinc Carbonate Dynamics
TechniqueDynamic Process StudiedKey FindingsReference
In-Situ Raman SpectroscopyCarbonate formation in zinc-air batteriesEarly-state carbonate formation and its effect on oxygen evolution reaction. oaepublish.comresearchgate.net
In-Situ FTIR SpectroscopyCorrosion product formation in wet supercritical CO₂Confirmed the formation of zinc oxide and zinc carbonate. researchgate.net
In-Situ X-ray Diffraction (XRD)Electrochemical deposition/dissolution in zinc batteriesObservation of new phase generation and phase transitions. oaepublish.com
In-Situ Atomic Force Microscopy (AFM)Interfacial evolution in non-alkaline Zn-air batteriesReal-time monitoring of the formation and decomposition of nanosheets containing ZnCO₃. nih.gov

Rational Design of Multi-Functional Zinc Carbonate-Based Composites and Hybrid Materials

The development of multi-functional materials, where a single material exhibits multiple desirable properties, is a key trend in materials science. rsc.orgrsc.org Zinc carbonate and its derivatives, particularly zinc oxide (ZnO) obtained through its thermal decomposition, are promising components for creating advanced composites and hybrid materials. researchgate.netuctm.eduscience.gov

The rational design of these materials involves:

Hierarchical Structures: Creating materials with structures organized at multiple length scales can lead to emergent properties. For instance, the synthesis of hierarchical ZnO structures from basic zinc carbonate precursors has been shown to produce materials with high surface areas, which is beneficial for applications such as gas sensing. qut.edu.au

Hybrid Material Synthesis: Combining zinc carbonate with organic polymers or other inorganic materials can result in hybrids with synergistic properties. For example, biomineralization-inspired methods are being used to grow thin films of zinc hydroxide (B78521) carbonate on biopolymer matrices. The synthesis of zinc carbonate hydroxide nanoparticles within microemulsions is another approach to create well-defined hybrid systems. researchgate.net

These design strategies aim to create lightweight, robust, and multi-functional materials for a wide range of applications, from aerospace and automotive industries to electronics and sensors. rsc.orgmdpi.com

Exploration of Quantum Phenomena and Spin-Related Properties in Doped Zinc Carbonate Systems

The introduction of dopant atoms into the crystal lattice of a material can dramatically alter its electronic and magnetic properties, leading to the emergence of quantum phenomena. While much of the research in this area has focused on zinc oxide (ZnO) derived from zinc carbonate, the principles can be extended to doped zinc carbonate itself. aip.orgoptica.orgoptica.org

Future research in this domain will likely focus on:

Spintronics: Doping ZnO, often synthesized from a zinc carbonate precursor, with transition metals like manganese (Mn), chromium (Cr), or nickel (Ni) has been explored as a route to create diluted magnetic semiconductors (DMS). aip.orgdtic.milecnu.edu.cnacs.org These materials could be used in spintronic devices that utilize the spin of electrons in addition to their charge. aip.orgdtic.mil The ferromagnetic properties of these materials are highly dependent on the dopant and the presence of defects. ecnu.edu.cn

Quantum Cutting: Co-doping ZnO with elements like lithium (Li) and ytterbium (Yb) has been shown to result in quantum cutting, where one high-energy photon is converted into two or more lower-energy photons. optica.orgoptica.org This phenomenon, observed in materials synthesized from doped zinc carbonate hydroxide precursors, has significant potential for improving the efficiency of solar cells. optica.orgoptica.org

Nanocluster Effects: The properties of doped systems can be influenced by the formation of nanoclusters of the dopant atoms. mdpi.com For instance, in Li and Yb co-doped ZnO, the formation of Li-Li and Yb³⁺-Li based nanoclusters is believed to be responsible for the observed luminescence properties. optica.orgoptica.org Understanding and controlling the formation of these nanoclusters is a key challenge and a promising research direction.

The exploration of quantum phenomena in doped zinc carbonate and its derivatives opens up possibilities for the development of next-generation electronic, optoelectronic, and energy conversion technologies. dtic.milacs.org

Q & A

Q. What experimental methods are recommended to distinguish zinc carbonate basic from zinc oxide or zinc hydroxide carbonate?

  • Methodology : Use X-ray diffraction (XRD) to identify unique crystallographic peaks. For example, zinc carbonate basic (3Zn(OH)₂·2ZnCO₃) exhibits distinct peaks that differ from zinc oxide (ZnO) and zinc hydroxide carbonate (Zn₅(CO₃)₂(OH)₆) . Thermal gravimetric analysis (TGA) can further differentiate them: zinc carbonate basic decomposes stepwise, releasing CO₂ at ~150–300°C, while ZnO remains stable .

Q. How can the purity of zinc carbonate basic be validated for synthesis experiments?

  • Methodology : Follow USP guidelines: dissolve the compound in hydrochloric acid and perform zinc-specific titration or atomic absorption spectroscopy (AAS) to confirm ≥70% ZnO equivalence. XRD and FTIR can confirm structural integrity and rule out contaminants like unreacted Zn(OH)₂ .

Q. What are the solubility and stability properties of zinc carbonate basic under varying pH conditions?

  • Methodology : Test solubility in dilute acids (e.g., HCl) and ammonium carbonate solutions. Note that zinc carbonate basic is insoluble in water but dissolves in acidic media due to CO₃²⁻ protonation. Stability tests at 150–300°C under controlled atmospheres reveal decomposition pathways .

Advanced Research Questions

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